molecular formula C21H17F3N2O3S B11126725 11-(4-butoxyphenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one

11-(4-butoxyphenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one

Cat. No.: B11126725
M. Wt: 434.4 g/mol
InChI Key: YVKZWTKDSUSRPB-UHFFFAOYSA-N
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Description

  • This compound is a complex heterocyclic molecule with a unique structure. Let’s break it down:
    • The core structure consists of a tricyclic system containing three fused rings.
    • The compound contains a trifluoromethyl group (CF₃) and a butoxyphenyl group (C₄H₉OC₆H₄) attached to specific positions.
    • The presence of sulfur (thia) and nitrogen atoms in the ring system contributes to its heterocyclic nature.
  • Overall, it combines aromaticity, heteroatoms, and functional groups, making it intriguing for further study.
  • Preparation Methods

    • Synthetic routes:
      • One synthetic approach involves a three-component condensation reaction:
        • Acetoacetic acid N-aryl (N,N-diethyl)amides react with salicylaldehyde and thiourea in ethanol (EtOH) using a sodium bisulfate catalyst.
      • Reaction conditions:
        • Ethanol as the solvent.
        • Sodium bisulfate as the catalyst.
    • Industrial production methods:
      • While industrial-scale production details are scarce, laboratory-scale synthesis provides a starting point.
  • Chemical Reactions Analysis

    • Types of reactions:
      • Oxidation, reduction, and substitution reactions are relevant.
    • Common reagents and conditions:
      • Oxidation: Typically, oxidizing agents like KMnO₄ or H₂O₂.
      • Reduction: Reducing agents such as NaBH₄ or LiAlH₄.
      • Substitution: Various nucleophiles (e.g., amines, thiols) can replace functional groups.
    • Major products:
      • These depend on the specific reaction and conditions but may involve ring-opening, functional group modifications, or cyclization.
  • Scientific Research Applications

    • Chemistry:
      • Exploring novel reactions and reactivity patterns.
      • Studying aromaticity and heterocyclic systems.
    • Biology and Medicine:
      • Investigating potential pharmacological properties (e.g., anti-inflammatory, analgesic).
      • Assessing toxicity and safety profiles.
    • Industry:
      • Developing new materials or catalysts based on its unique structure.
  • Mechanism of Action

    • Molecular targets:
      • Specific receptors, enzymes, or cellular pathways.
    • Pathways involved:
      • Further research is needed to elucidate this, but interactions with biological macromolecules likely play a role.
  • Comparison with Similar Compounds

    • Uniqueness:
      • Its combination of tricyclic structure, trifluoromethyl group, and heteroatoms sets it apart.
    • Similar compounds:

        4-(ethylsulfanyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0 2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-ol: .

        4-(benzylsulfanyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0 2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-ol: .

        8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one: .

    Properties

    Molecular Formula

    C21H17F3N2O3S

    Molecular Weight

    434.4 g/mol

    IUPAC Name

    11-(4-butoxyphenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one

    InChI

    InChI=1S/C21H17F3N2O3S/c1-2-3-8-29-12-6-4-11(5-7-12)14-9-13(21(22,23)24)17-18-19(30-20(17)25-14)15(27)10-16(28)26-18/h4-7,9-10H,2-3,8H2,1H3,(H2,26,27,28)

    InChI Key

    YVKZWTKDSUSRPB-UHFFFAOYSA-N

    Canonical SMILES

    CCCCOC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C4=C(S3)C(=CC(=O)N4)O

    Origin of Product

    United States

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